Diethyl 7-bromoheptylphosphonate

Description

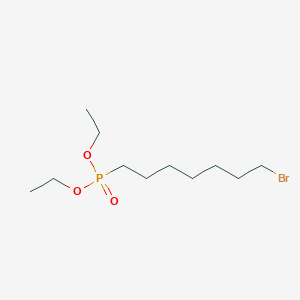

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-7-diethoxyphosphorylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSPHWPPFSFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 7-bromoheptylphosphonate: A Technical Overview of its Synthetic Applications

Introduction

Diethyl 7-bromoheptylphosphonate is a chemical intermediate primarily utilized in organic synthesis. Its structure, featuring a reactive bromine atom and a phosphonate (B1237965) ester group, makes it a versatile building block for the introduction of a phosphonate-containing seven-carbon chain onto various molecular scaffolds. This technical guide provides an overview of its known applications, with a focus on its role in the synthesis of biologically relevant molecules.

Synthetic Applications

The primary utility of this compound lies in its function as an alkylating agent in the synthesis of more complex molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, while the phosphonate moiety is often incorporated to mimic phosphate (B84403) groups in biological systems, to act as a transition-state analog inhibitor of enzymes, or to improve the pharmacokinetic properties of a drug candidate.

Synthesis of Phosphonate-Containing Molecules

A key application of this compound is in the synthesis of novel phosphonate derivatives. These reactions typically involve the displacement of the bromide by a nucleophile, such as an alcohol, amine, or thiol, to form a new carbon-nucleophile bond.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A typical experimental protocol for the reaction of this compound with a nucleophile is as follows:

-

Reactant Preparation: The nucleophilic substrate is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to deprotonate the nucleophile, thereby increasing its reactivity.

-

Addition of this compound: this compound is added to the reaction mixture, typically at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired phosphonate derivative.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of phosphonate derivatives using this compound.

Caption: General workflow for nucleophilic substitution reactions.

Potential Applications in Drug Discovery

While specific, publicly available data on the use of this compound in the development of marketed drugs is limited, its structural motifs are relevant to several areas of drug discovery. Phosphonate-containing molecules are of significant interest due to their ability to act as inhibitors of metalloenzymes and other enzymes that process phosphate-containing substrates. The heptyl chain provides a lipophilic spacer that can be used to position the phosphonate group within the active site of a target protein.

Signaling Pathway Analogy

The introduction of a phosphonate group can be envisioned as a strategy to create analogs of signaling molecules that contain phosphate groups. The following diagram illustrates a hypothetical interaction where a phosphonate-containing drug inhibits an enzyme in a signaling pathway.

Caption: Inhibition of an enzyme in a signaling pathway.

Conclusion

This compound serves as a valuable synthetic intermediate for the introduction of a phosphonate-functionalized seven-carbon linker. Its application is primarily in the realm of synthetic organic chemistry, with potential implications for the development of novel therapeutic agents, particularly enzyme inhibitors. Further research and publication of experimental data will be necessary to fully elucidate the scope of its utility in drug discovery and development.

An In-depth Technical Guide to Diethyl 7-bromoheptylphosphonate: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 7-bromoheptylphosphonate is an organophosphorus compound with potential applications in chemical synthesis and drug development. Its bifunctional nature, featuring a terminal bromine atom and a diethyl phosphonate (B1237965) group, makes it a versatile building block for the introduction of a phosphonate moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. Spectroscopic data, based on analysis of homologous compounds, are presented to aid in its characterization. While specific biological activity for this compound is not yet extensively documented, its structural features suggest potential roles as a linker or a pharmacophore in the design of novel therapeutic agents.

Structure and Chemical Identity

This compound possesses a linear seven-carbon alkyl chain functionalized with a bromine atom at one terminus and a diethyl phosphonate ester at the other.

Chemical Structure:

Molecular Formula: C₁₁H₂₄BrO₃P

CAS Number: 100462-73-5[1][2][3]

Synonyms:

-

1-bromo-7-diethoxyphosphorylheptane[1]

-

Diethyl (7-bromoheptyl)phosphonate[1]

-

Phosphonic acid, (7-bromoheptyl)-, diethyl ester[3]

Physicochemical and Spectroscopic Properties

While experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on its structure and data from homologous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Weight | 315.18 g/mol | [1][2] |

| Appearance | Predicted to be a colorless oil | Based on homologous compounds[4] |

| Purity | Commercially available up to 98% | [2] |

| Storage Conditions | -20°C is recommended for long-term storage. | [2] |

Table 2: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of homologous diethyl ω-bromoalkylphosphonates (butyl, pentyl, and hexyl derivatives)[4].

| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR (CDCl₃) | δ 4.17 - 4.02 (m, 4H, -OCH₂CH₃) δ 3.41 (t, J ≈ 6.7 Hz, 2H, -CH₂Br) δ 1.93 - 1.83 (m, 2H, -CH₂CH₂Br) δ 1.78 - 1.68 (m, 2H, -CH₂P(O)) δ 1.55 - 1.25 (m, 6H, internal -CH₂-) δ 1.33 (t, J ≈ 7.1 Hz, 6H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 61.5 (d, J ≈ 6.5 Hz, -OCH₂) δ 33.8 (-CH₂Br) δ 32.6 (d, J ≈ 4.5 Hz, -CH₂CH₂Br) δ 30.5 (d, J ≈ 140 Hz, -CH₂P(O)) δ 28.5, 28.0, 25.0 (internal -CH₂-) δ 16.5 (d, J ≈ 6.0 Hz, -OCH₂CH₃) |

| ³¹P NMR (CDCl₃) | δ 32 - 33 (s, 1P) |

| Mass Spectrometry (EI) | Predicted fragments: [M-Br]⁺, [M-OCH₂CH₃]⁺, [M-P(O)(OCH₂CH₃)₂]⁺ |

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[5]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

This optimized protocol is adapted from a procedure for the synthesis of homologous ω-bromoalkylphosphonates and is designed to favor the monosubstituted product.[4][6]

Materials:

-

1,7-dibromoheptane

-

Triethyl phosphite

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions, including a round-bottom flask, distillation apparatus, and dropping funnel.

Procedure:

-

Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus to remove the bromoethane byproduct as it forms. The entire system should be under a positive pressure of nitrogen.

-

Reaction Initiation: Charge the reaction flask with 1,7-dibromoheptane (1.0 equivalent). Heat the flask to 140°C with stirring.

-

Slow Addition: Add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,7-dibromoheptane over a period of 2 hours. The slow addition is crucial to minimize the formation of the disubstituted byproduct.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by observing the distillation of bromoethane.

-

Purification: After cooling the reaction mixture to room temperature, purify the crude product by vacuum fractional distillation to obtain this compound as a colorless oil.

Workflow Diagram

Figure 2: Experimental workflow for synthesis.

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structure suggests several potential applications in drug discovery and chemical biology.

-

Linker Molecule: The terminal bromine can be displaced by various nucleophiles, allowing for the covalent attachment of the phosphonate-containing heptyl chain to other molecules of interest. This makes it a useful linker for creating bioconjugates or PROTACs.

-

Pharmacophore: The phosphonate group is a well-known phosphate (B84403) mimic and can be found in a variety of biologically active compounds, including enzyme inhibitors.[7] The heptyl chain provides a lipophilic spacer that can be optimized to position the phosphonate group within the active site of a target enzyme.

-

Precursor for Further Synthesis: The bromo-functionalized phosphonate can serve as a starting material for the synthesis of more complex molecules, such as phosphonate-containing lipids or amino acids.

Logical Relationship Diagram

Figure 3: Potential research applications.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity. Its synthesis is readily achievable through the Michaelis-Arbuzov reaction, and its bifunctional nature provides a versatile platform for the development of new chemical probes and potential therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound, encouraging its exploration in the fields of medicinal chemistry and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 100462-73-5 | BroadPharm [broadpharm.com]

- 3. diethyl (7-bromoheptyl)phosphonate | 100462-73-5 | Buy Now [molport.com]

- 4. iris.unive.it [iris.unive.it]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to ω-Bromoalkylphosphonates in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Omega-bromoalkylphosphonates are versatile bifunctional reagents that have garnered significant attention in organic synthesis. These compounds feature a phosphonate (B1237965) moiety at one end of an alkyl chain and a bromine atom at the other, enabling a wide range of chemical transformations. The phosphonate group serves as a precursor for the widely-used Horner-Wadsworth-Emmons olefination, acts as a robust anchoring group for material functionalization, and is a key pharmacophore in medicinal chemistry. The terminal bromine provides a reactive handle for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of the phosphonate unit into diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of ω-bromoalkylphosphonates, supported by detailed experimental protocols and quantitative data.

Synthesis of ω-Bromoalkylphosphonates

The most prevalent and efficient method for the synthesis of ω-bromoalkylphosphonates is the Michaelis-Arbuzov reaction.[1][2][3] An alternative, though less common, approach is the Michaelis-Becker reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an excess of an α,ω-dibromoalkane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the trialkyl phosphite attacks one of the bromine-bearing carbons of the dibromoalkane, leading to the formation of a phosphonium (B103445) intermediate. A subsequent dealkylation step by the bromide ion yields the desired ω-bromoalkylphosphonate.[4][5] To minimize the formation of the undesired bis(phosphonate) byproduct, a significant excess of the dibromoalkane was traditionally used. However, recent optimized procedures have demonstrated that slow, dropwise addition of the trialkyl phosphite to an equimolar amount of the dibromoalkane at elevated temperatures can provide good yields of the mono-phosphonated product.[3]

Logical Relationship: Michaelis-Arbuzov Reaction Mechanism

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates [3]

All glassware should be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen).

-

Setup: A reaction flask is connected to a distillation apparatus to remove the bromoethane (B45996) byproduct as it forms.

-

Reaction: 75 mmol of the appropriate α,ω-dibromoalkane is pre-heated to 140 °C in the reaction flask.

-

Addition: 75 mmol of triethyl phosphite is added dropwise to the heated dibromoalkane over a period of 2 hours.

-

Monitoring: The reaction mixture is stirred for an additional hour at 140 °C and monitored by GC-MS.

-

Purification: The desired diethyl ω-bromoalkylphosphonate is isolated by vacuum fractional distillation.

Table 1: Synthesis of Diethyl ω-Bromoalkylphosphonates via Optimized Michaelis-Arbuzov Reaction [3]

| α,ω-Dibromoalkane | Product | Yield (%) |

| 1,4-Dibromobutane | Diethyl (4-bromobutyl)phosphonate | 20 |

| 1,5-Dibromopentane | Diethyl (5-bromopentyl)phosphonate | 40 |

| 1,6-Dibromohexane | Diethyl (6-bromohexyl)phosphonate | 40 |

Note: The lower yield for the C4 analogue is attributed to a competing intramolecular cyclization side reaction.[3]

Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to ω-bromoalkylphosphonates. This method involves the deprotonation of a dialkyl phosphite with a strong base to generate a phosphite anion, which then acts as a nucleophile and displaces a halide from an alkyl halide.[4] While generally providing lower yields than the Michaelis-Arbuzov reaction, it can be a useful alternative, particularly for the synthesis of certain phosphonate esters.[4][6]

Key Reactions and Applications

Horner-Wadsworth-Emmons (HWE) Olefination

A primary application of ω-bromoalkylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize ω-bromoalkenes. The reaction involves the deprotonation of the phosphonate at the α-carbon using a strong base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene.[4][5][7] The HWE reaction generally favors the formation of the (E)-alkene.[4][5]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: General Horner-Wadsworth-Emmons Reaction [8]

-

Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and anhydrous THF. Cool the slurry to 0 °C. Slowly add a solution of the ω-bromoalkylphosphonate (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and monitor by TLC.

-

Work-up: Once the reaction is complete, carefully quench with saturated aqueous ammonium (B1175870) chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Table 2: Horner-Wadsworth-Emmons Reaction of Phosphonoacetic Acid with Aldehydes (Representative Data) [9]

| Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | E:Z Ratio |

| Benzaldehyde | i-PrMgBr | Toluene | Reflux | 1 | 82 | 95:5 |

| Benzaldehyde | n-BuLi | THF | 0 °C | 17 | 52 | 41:59 |

| 4-Methoxybenzaldehyde | i-PrMgBr | THF | Reflux | 1 | 95 | >99:<1 |

| Cyclohexanecarboxaldehyde | i-PrMgBr | THF | Reflux | 1 | 88 | 95:5 |

Note: This table provides representative data for a similar HWE reaction to illustrate the influence of reaction conditions on yield and stereoselectivity.

Synthesis of Heterocycles

The dual functionality of ω-bromoalkylphosphonates makes them valuable starting materials for the synthesis of various phosphonate-containing heterocycles.

Nitrogen-Containing Heterocycles:

The terminal bromine can be displaced by nitrogen nucleophiles to form a variety of heterocyclic structures. For instance, reaction with primary amines can lead to the formation of cyclic amines such as phosphonylated pyrrolidines and piperidines through intramolecular cyclization of an initially formed secondary amine. Alternatively, ω-bromoalkylphosphonates can be used to alkylate existing nitrogen heterocycles.

Oxygen-Containing Heterocycles:

Intramolecular Williamson ether synthesis is a potential route to oxygen-containing heterocycles.[10] Deprotonation of a hydroxyl group elsewhere in the molecule containing the ω-bromoalkylphosphonate moiety can lead to intramolecular cyclization to form, for example, phosphonate-functionalized tetrahydrofurans.

Sulfur-Containing Heterocycles:

Similar to the synthesis of nitrogen and oxygen heterocycles, sulfur nucleophiles can displace the terminal bromine of ω-bromoalkylphosphonates to form sulfur-containing rings.

Functionalization of Biomolecules and Materials

The phosphonate group is a well-known anchoring group for metal oxides, making ω-bromoalkylphosphonates useful for the surface functionalization of materials. The terminal bromine can then be used for further chemical modifications. In drug development, the phosphonate group can act as a phosphate mimic, and the bromoalkyl chain allows for the covalent attachment of the phosphonate moiety to a target molecule. An example is the synthesis of KuQuinone derivatives, where the ω-bromoalkylphosphonate is used to introduce a phosphonate-containing side chain.[3]

Experimental Protocol: Synthesis of 1-[n-(Diethyl phosphonyl)alkyl]KuQuinone [3]

-

Reaction Setup: In a reaction flask, combine 2-hydroxy-1,4-naphthoquinone (B1674593) (5.75 mmol), the appropriate ω-bromoalkylphosphonate (12 mmol), Cs₂CO₃ (8 mmol), and sublimated ferrocene (B1249389) (0.33 mmol) in dimethyl sulfoxide (B87167) (22 mL).

-

Reaction: Heat the mixture at 114 °C for 41 hours.

-

Work-up: Dilute the crude mixture with dichloromethane (B109758) (100 mL), filter, and extract with a saturated aqueous solution of NaCl. Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the product by column chromatography on silica (B1680970) gel using chloroform (B151607) as the eluent, followed by precipitation from chloroform/hexane.

Table 3: Synthesis of KuQuinone Diethyl Phosphonate Derivatives [3]

| ω-Bromoalkylphosphonate | Product | Yield (%) |

| Diethyl (4-bromobutyl)phosphonate | 1-[4-(Diethyl phosphonyl)butyl]KuQuinone | 11 |

| Diethyl (5-bromopentyl)phosphonate | 1-[5-(Diethyl phosphonyl)pentyl]KuQuinone | 9 |

| Diethyl (6-bromohexyl)phosphonate | 1-[6-(Diethyl phosphonyl)hexyl]KuQuinone | 7 |

Spectroscopic Data

The following table summarizes key spectroscopic data for some common diethyl ω-bromoalkylphosphonates.

Table 4: Spectroscopic Data for Diethyl ω-Bromoalkylphosphonates [3]

| Compound | 1H NMR (CDCl₃, 400 MHz), δ (ppm) | 31P NMR (CDCl₃, 400 MHz), δ (ppm) | MS (EI, 70 eV), m/z |

| Diethyl (4-bromobutyl)phosphonate | 1.33 (t, 6H), 1.73-1.82 (m, 4H), 1.92-2.00 (m, 2H), 3.41 (t, 2H), 4.04-4.16 (m, 4H) | 31.40 | 193 [M - Br]⁺ |

| Diethyl (5-bromopentyl)phosphonate | 1.32 (t, 6H), 1.48-1.74 (m, 6H), 1.83-1.92 (m, 2H), 3.40 (t, 2H), 4.01-4.17 (m, 4H) | 31.93 | 207 [M - Br]⁺ |

| Diethyl (6-bromohexyl)phosphonate | 1.32 (t, 6H), 1.37-1.51 (m, 4H), 1.56-1.67 (m, 4H), 1.82-1.91 (m, 2H), 3.40 (t, 2H), 4.03-4.16 (m, 4H) | 32.25 | 221 [M - Br]⁺ |

Conclusion

ω-Bromoalkylphosphonates are highly valuable and versatile building blocks in modern organic synthesis. Their straightforward preparation via the Michaelis-Arbuzov reaction and the distinct reactivity of their two functional groups allow for a broad range of applications, from the construction of complex organic molecules and the synthesis of biologically active compounds to the functionalization of materials. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of these powerful reagents in research and development.

References

- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

The Pivotal Role of Phosphonate Linkers in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical biology and drug development, the demand for stable, versatile, and functional molecular bridges is paramount. Phosphonate (B1237965) linkers, organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, have emerged as a cornerstone technology, offering a unique combination of properties that make them indispensable tools for researchers. As non-hydrolyzable bioisosteres of phosphate (B84403) esters, phosphonates provide enhanced stability in biological systems, a critical attribute for the development of therapeutics and diagnostics with predictable in vivo behavior.[1][2]

This technical guide provides an in-depth exploration of the role of phosphonate linkers in chemical biology. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the properties, applications, and experimental considerations associated with these remarkable molecular connectors. From their fundamental characteristics to their application in cutting-edge fields such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and immuno-oncology, this guide illuminates the transformative potential of phosphonate linkers.

Core Properties of Phosphonate Linkers

The utility of phosphonate linkers in chemical biology is rooted in their distinct physicochemical properties, which set them apart from their phosphate counterparts and other linker technologies.

Enhanced Stability: The defining feature of the phosphonate group is the C-P bond, which is significantly more resistant to chemical and enzymatic hydrolysis than the phosphoester (P-O-C) bond found in phosphates.[2] This inherent stability translates to longer half-lives in biological environments, a crucial factor for drugs and probes that need to circulate in the bloodstream and reach their target tissues intact.

Bioisosterism: Phosphonates serve as excellent bioisosteres of phosphates, mimicking their size, geometry, and charge at physiological pH.[1] This allows them to interact with the active sites of enzymes and receptors that normally bind phosphorylated substrates, often acting as competitive inhibitors.[1]

Chelating Properties: The phosphonate group is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This property is particularly valuable in the development of imaging agents and for targeting tissues with high mineral content, such as bone.

Tunable Solubility and Lipophilicity: The physicochemical properties of phosphonate linkers can be readily modulated through synthetic modifications. For instance, the incorporation of polyethylene (B3416737) glycol (PEG) chains can enhance aqueous solubility and biocompatibility, while the addition of hydrophobic moieties can improve cell permeability.

Applications in Chemical Biology and Drug Development

The unique properties of phosphonate linkers have led to their widespread adoption in a diverse range of applications, from targeted drug delivery to the modulation of cellular signaling pathways.

Antibody-Drug Conjugates (ADCs)

Phosphonate linkers are increasingly being employed in the design of ADCs, which are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The stability of the phosphonate linkage ensures that the ADC remains intact in circulation, minimizing off-target toxicity. Upon internalization by the target cell, the linker can be designed to be cleaved by specific lysosomal enzymes, releasing the cytotoxic payload.

Workflow for Phosphonate-Based ADC Action

Caption: Workflow of a phosphonate-based ADC from binding to apoptosis.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Phosphonate linkers can be incorporated into PROTAC design to connect a target-binding ligand to an E3 ligase-recruiting ligand. The stability and tunable length of these linkers are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Mechanism of Action for Phosphonate-Based PROTACs

Caption: Mechanism of action for a phosphonate-based PROTAC.

Immuno-Oncology

Phosphonate-containing molecules have shown significant promise in immuno-oncology, particularly in the activation of Vγ9Vδ2 T cells. These unconventional T cells recognize phosphoantigens, which are small phosphorylated molecules that accumulate in cancer cells. Synthetic phosphonate analogs of these phosphoantigens can be used to stimulate Vγ9Vδ2 T cell-mediated anti-tumor immunity. When incorporated into ADCs, these phosphonate payloads can be delivered specifically to tumor cells, leading to their recognition and destruction by Vγ9Vδ2 T cells.

Vγ9Vδ2 T Cell Activation by Phosphonate Antigens

Caption: Vγ9Vδ2 T cell activation by phosphonate antigens in tumor cells.

Enzyme Inhibition

The bioisosteric nature of phosphonates makes them potent inhibitors of enzymes that process phosphorylated substrates. By replacing the labile phosphate group with a stable phosphonate, researchers can design inhibitors that bind to the active site of an enzyme without being turned over. This strategy has been successfully applied to a wide range of enzymes, including phosphatases, kinases, and synthases.

Bone Targeting

The ability of phosphonates to chelate calcium ions has been exploited for the targeted delivery of drugs and imaging agents to bone. Bisphosphonates, which contain two phosphonate groups, have a particularly high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[3][4][5][6][7] This has led to the development of bisphosphonate-conjugated drugs for the treatment of bone diseases such as osteoporosis and bone metastases.

Quantitative Data on Phosphonate Linkers

The following tables summarize key quantitative data related to the properties and performance of phosphonate linkers and their conjugates.

Table 1: Binding Affinities of Bisphosphonates to Hydroxyapatite

| Bisphosphonate | Binding Affinity (KL) Rank Order | Peak Retention Time on HAP Column (min) |

| Zoledronate | 1 | 22.0 ± 0.3 |

| Alendronate | 2 | Not Reported |

| Ibandronate | 3 | Not Reported |

| Risedronate | 4 | 16.16 ± 0.44 |

| Etidronate | 5 | Not Reported |

| Clodronate | 6 | Not Reported |

| Data compiled from studies on hydroxyapatite binding.[5][6] |

Table 2: Hydrolysis Rate Constants of Phosphate vs. Phosphonate Esters

| Compound Type | pH | Temperature (°C) | Pseudo-first order rate constant (k, s-1) |

| Phenyl Phosphate Ester | 4 | 80 | 1.1 x 10-5 |

| Phenyl Phosphonate Ester | 4 | 80 | 2.5 x 10-6 |

| Phenyl Phosphate Ester | 7 | 80 | 1.9 x 10-6 |

| Phenyl Phosphonate Ester | 7 | 80 | 3.1 x 10-7 |

| Phenyl Phosphate Ester | 10 | 80 | 1.2 x 10-5 |

| Phenyl Phosphonate Ester | 10 | 80 | 1.8 x 10-6 |

| Data adapted from a comparative hydrolysis study.[8][9] |

Table 3: Inhibition Constants (Ki) of Phosphonate-Based Enzyme Inhibitors

| Enzyme | Inhibitor | Ki Value |

| Farnesyl Pyrophosphate Synthase | Monophosphonate Compound 1 | 3.1 nM |

| Farnesyl Pyrophosphate Synthase | Monophosphonate Compound 2 | 22 nM |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | (naphth-2-yl) difluoromethylphosphonic acid | IC50: 40-50 µM |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | (napthy-1-yl) difluoromethylphosphonic acid | IC50: 40-50 µM |

| Data from various enzyme inhibition studies.[5][6][10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of phosphonate linkers. The following sections provide protocols for key synthetic reactions.

Synthesis of Phosphonate Esters via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a C-P bond, and it is a cornerstone of phosphonate linker synthesis.[11][12]

Materials:

-

Trialkyl phosphite (B83602) (e.g., triethyl phosphite)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Anhydrous toluene (B28343) (or other suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is dry.

-

Charge the flask with the alkyl halide (1.0 equivalent) and the trialkyl phosphite (1.1-1.2 equivalents).

-

Begin stirring the reaction mixture and gently heat it to 120-160 °C under a nitrogen atmosphere. The exact temperature will depend on the reactivity of the substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be purified by vacuum distillation to remove the alkyl halide byproduct and any unreacted starting materials.

Characterization:

-

1H NMR: To confirm the structure of the phosphonate ester and the removal of starting materials.

-

31P NMR: A single peak in the phosphonate region (typically δ 20-30 ppm) confirms the formation of the product.

-

Mass Spectrometry: To confirm the molecular weight of the desired product.

Synthesis of Alkenes via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for forming carbon-carbon double bonds and can be used to introduce unsaturation into phosphonate linkers.[13][14]

Materials:

-

Phosphonate ester

-

Strong base (e.g., sodium hydride, n-butyllithium)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Aldehyde or ketone

-

Round-bottom flask

-

Syringe

-

Nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer.

-

Dissolve the phosphonate ester (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (1.0 equivalent) to the solution via syringe. Stir the mixture at -78 °C for 30-60 minutes to form the phosphonate carbanion.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Characterization:

-

1H NMR: To confirm the formation of the alkene and determine the stereochemistry (E/Z ratio).

-

13C NMR: To confirm the presence of the double bond.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

Phosphonate linkers represent a powerful and versatile class of molecular tools with broad applications in chemical biology and drug development. Their inherent stability, coupled with their ability to mimic natural phosphate groups and chelate metal ions, has enabled significant advances in targeted therapies, diagnostics, and the fundamental study of biological processes. As our understanding of disease mechanisms deepens and the demand for more sophisticated molecular probes and therapeutics grows, the importance of phosphonate linkers is certain to expand. The continued development of novel synthetic methodologies and a deeper understanding of their in vivo behavior will undoubtedly unlock new and exciting applications for these remarkable chemical entities, paving the way for the next generation of precision medicines and research tools.

References

- 1. Fishing for newly synthesized proteins with phosphonate-handles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 12. Arbuzov Reaction [organic-chemistry.org]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Diethyl 7-Bromoheptylphosphonate: A Synthetic Building Block for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 7-bromoheptylphosphonate is a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. While not possessing a well-defined intrinsic biological mechanism of action, its chemical structure, featuring a reactive bromo-functionalized alkyl chain and a diethyl phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the core physicochemical properties of this compound, explores its primary application as a synthetic building block, and discusses the potential mechanisms of action of the derivative compounds. Particular focus is given to the role of the phosphonate group in mimicking phosphate (B84403) esters or transition states of enzymatic reactions, a key principle in the design of enzyme inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in organic synthesis. The following table summarizes its key properties.

| Property | Value |

| Chemical Formula | C₁₁H₂₄BrO₃P |

| Molecular Weight | 315.19 g/mol |

| CAS Number | 100462-73-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~150-160 °C at 0.5 mmHg |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

| Stability | Stable under normal laboratory conditions; should be stored in a cool, dry place. |

Synthetic Utility and Experimental Protocols

The primary utility of this compound lies in its bifunctional nature, which allows for its incorporation into more complex molecular architectures. The bromine atom serves as a reactive handle for nucleophilic substitution reactions, while the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, a key functional group for biological activity.

General Experimental Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or alcohol, to introduce the phosphonate moiety into a target molecule.

General workflow for the synthesis of diethyl 7-(substituted)-heptylphosphonate.

Protocol for Hydrolysis to Phosphonic Acid

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid is a critical step in unmasking the biologically active functionality.

Workflow for the hydrolysis of a diethyl phosphonate ester to a phosphonic acid.

Potential Mechanisms of Action of Phosphonate Derivatives

While this compound itself is not known to be biologically active, the phosphonic acid derivatives synthesized from it can be potent modulators of biological processes, particularly as enzyme inhibitors. Phosphonates are excellent mimics of phosphates and can be designed to target the active sites of enzymes that process phosphate-containing substrates.

Mimicry of Phosphate Esters

The phosphonate group (R-PO₃H₂) is isosteric and isoelectronic with the phosphate group (R-O-PO₃H₂). This structural similarity allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that bind or hydrolyze phosphate esters.

Phosphonate analogs as mimics of phosphate ester substrates.

Transition State Analogs

Phosphonates can also be designed to mimic the tetrahedral transition state of enzymatic reactions, such as peptide hydrolysis by proteases or ester hydrolysis by lipases.[1] By mimicking the geometry and charge distribution of the high-energy transition state, these inhibitors can bind to the enzyme with very high affinity, leading to potent inhibition.[1]

Phosphonate inhibitors as stable mimics of tetrahedral transition states.

Applications in Drug Development

The synthetic versatility of this compound allows for its use in the development of a wide array of potential therapeutic agents. The long heptyl chain can serve as a linker to attach the phosphonate warhead to various recognition elements that target specific proteins or cellular locations.

Potential Therapeutic Areas:

-

Oncology: Design of inhibitors for kinases or phosphatases involved in cancer signaling.

-

Infectious Diseases: Development of antiviral or antibacterial agents targeting essential enzymes.

-

Inflammatory Diseases: Creation of inhibitors for proteases or other enzymes involved in the inflammatory cascade.

Conclusion

This compound is a valuable chemical tool for the synthesis of novel, biologically active phosphonate-containing molecules. While the compound itself does not have a defined mechanism of action, it provides a gateway to a diverse chemical space of potential enzyme inhibitors and other therapeutic agents. The principles of phosphate mimicry and transition state analogy are central to the rational design of potent and selective drugs derived from this versatile building block. Future research will undoubtedly continue to expand the applications of this compound and related compounds in the pursuit of new medicines.

References

The Core Principles of Phosphonate Chemistry: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles of phosphonate (B1237965) chemistry, with a focus on their synthesis, physicochemical properties, and applications in the field of drug discovery and development. Phosphonates, characterized by a stable carbon-to-phosphorus (C-P) bond, serve as crucial isosteres of phosphates and carboxylates, offering unique advantages in the design of therapeutic agents. Their resistance to enzymatic cleavage and ability to mimic key biological substrates have established them as a cornerstone in the development of antiviral medications, bone resorption inhibitors, and other targeted therapies.

Foundational Physicochemical Properties

Phosphonates are organophosphorus compounds containing a C-PO(OH)₂ or C-PO(OR)₂ group. The direct C-P bond distinguishes them from phosphate (B84403) esters (C-O-P), rendering them significantly more stable to chemical and enzymatic hydrolysis.[1][2] Phosphonic acids are diprotic, with pKa values that are influenced by the nature of the organic substituent.[3] This dual acidity is critical for their role as bioisosteres of phosphates, which also carry a double negative charge at physiological pH.[4]

Structural and Acidity Data

The geometry of the phosphonate group is tetrahedral around the phosphorus atom.[5] This structural similarity to the transition state of phosphate ester hydrolysis is a key factor in their ability to act as potent enzyme inhibitors.[6] A summary of key quantitative data for representative phosphonic acids is provided below.

Table 1: Physicochemical and Structural Data of Selected Phosphonic Acids

| Property | Methylphosphonic Acid | Phosphonoacetic Acid | Phenylphosphonic Acid | Phosphoric Acid (for comparison) |

| Molecular Formula | CH₅O₃P | C₂H₅O₅P | C₆H₇O₃P | H₃PO₄ |

| Molecular Weight | 96.02 g/mol | 140.03 g/mol | 158.10 g/mol | 97.99 g/mol |

| pKa₁ | 2.35 | 1.70 | 1.83 | 2.15 |

| pKa₂ | 7.74 | 5.15 | 7.07 | 7.20 |

| P=O Bond Length | 1.496 Å[7] | - | - | 1.50 Å[8] |

| P-C Bond Length | 1.799 Å[7] | - | - | - |

| P-OH Bond Length | 1.546 Å (avg)[7] | - | - | 1.55 Å (avg)[8] |

| O=P-C Bond Angle | 115.3°[7] | - | - | - |

| O=P-OH Bond Angle | 111.8° (avg)[7] | - | - | 111.0° (avg)[8] |

| HO-P-OH Bond Angle | 105.7°[7] | - | - | 106.0°[8] |

Note: Bond lengths and angles can vary slightly depending on the crystal structure and substituent.

Metal Chelation

Phosphonic acids are highly effective chelating agents for di- and trivalent metal ions.[9] This property is exploited in various industrial applications, such as water softening and corrosion inhibition, and is also relevant for their biological activity, particularly for bisphosphonates which have a high affinity for Ca²⁺ ions in bone hydroxyapatite.[10] The introduction of an amine group into the molecule significantly enhances its metal-binding capabilities.[9]

Table 2: Logarithmic Stability Constants (log K) for Metal-Phosphonate Complexes

| Metal Ion | Ligand: Nitrilotris(methylenephosphonic acid) (NTPH) | Ligand: 1-Hydroxyethane-1,1-diylbisphosphonic acid (HEDPA) |

| Ca²⁺ | 7.3 | 5.9 |

| Mg²⁺ | 7.7 | 5.8 |

| Cu²⁺ | 17.5 | 9.0 |

| Zn²⁺ | 15.9 | 8.0 |

| Fe³⁺ | 18.0 (approx.) | 12.0 |

Source: Adapted from IUPAC Technical Report.[2][11] Conditions can affect values.

Key Synthetic Methodologies

The formation of the C-P bond is central to phosphonate synthesis. Several classical and modern reactions are employed, with the choice of method depending on the desired structure and available starting materials.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is one of the most fundamental methods for forming a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[12][13] The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion.[12]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. alanplewis.com [alanplewis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. atamankimya.com [atamankimya.com]

- 12. CN105131034A - Synthesis and purification method of methyl phosphinate compounds - Google Patents [patents.google.com]

- 13. DSpace [researcharchive.lincoln.ac.nz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Bromoheptyl Group

The bromoheptyl group, a seven-carbon alkyl chain with a terminal bromine atom, is a versatile functional moiety in organic synthesis and medicinal chemistry. Its reactivity is primarily governed by the properties of the carbon-bromine bond, making it a valuable building block for introducing a heptyl chain into various molecular scaffolds. This guide explores the core reactivity, applications, and experimental considerations associated with the bromoheptyl group.

Core Reactivity of the Bromoheptyl Group

As a primary alkyl halide, the bromoheptyl group's reactivity is dominated by two competing pathways: nucleophilic substitution (Sₙ2) and elimination (E2). The outcome of a reaction is highly dependent on the specific conditions, including the nature of the nucleophile/base, solvent, and temperature.

1.1. Nucleophilic Substitution (Sₙ2) Reactions

Nucleophilic substitution is a common class of reactions where an electron-rich species (the nucleophile) replaces a leaving group, in this case, the bromide ion.[1][2] For primary alkyl halides like those containing a bromoheptyl group, this typically proceeds through an Sₙ2 mechanism.

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[1][3] This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[3]

Key factors influencing Sₙ2 reactions:

-

Nucleophile: Strong, small nucleophiles favor Sₙ2 reactions. Examples include hydroxide (B78521) (⁻OH), alkoxides (⁻OR), cyanide (⁻CN), and amines.[2]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

-

Leaving Group: Bromide is a good leaving group, as it is the conjugate base of a strong acid (HBr). Weaker bases are generally better leaving groups.[2]

The bromoheptyl group is frequently used to introduce alkyl chains in the synthesis of more complex molecules, such as in the formation of ethers or the quaternization of amines to form quaternary ammonium (B1175870) salts.[4]

1.2. Elimination (E2) Reactions

Elimination reactions compete with substitution and result in the formation of an alkene.[5][6] In the case of the bromoheptyl group, this would yield heptene (B3026448) isomers. The E2 mechanism is also a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks and a double bond forms.[7]

Conditions favoring E2 reactions:

-

Base: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination over substitution.[7]

-

Temperature: Higher temperatures generally favor elimination reactions.[6]

-

Substrate: While primary alkyl halides are less prone to elimination than secondary or tertiary ones, it can still be a significant side reaction under the right conditions.[8]

According to Zaitsev's Rule , when multiple alkene products can be formed, the major product is typically the more substituted (and therefore more stable) alkene.[8][9]

Data Presentation

Quantitative data is crucial for understanding and predicting the behavior of the bromoheptyl group in reactions.

Table 1: Representative Spectroscopic Data for a Bromoheptyl-Containing Compound (7-Bromohept-2-yne) [10]

| Data Type | Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm | -CH₂Br |

| ~2.2 ppm | -CH₂- adjacent to alkyne | ||

| ~1.9 ppm | -CH₂- | ||

| ~1.8 ppm | -CH₃ | ||

| ~1.6 ppm | -CH₂- | ||

| ¹³C NMR | Chemical Shift (δ) | ~80 ppm | Alkyne Carbon |

| ~75 ppm | Alkyne Carbon | ||

| ~33 ppm | -CH₂Br | ||

| ~31, ~27, ~18 ppm | Other -CH₂- Carbons | ||

| ~3 ppm | -CH₃ | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2940 cm⁻¹ | C-H (sp³) Stretch |

| ~2250 cm⁻¹ | C≡C (Alkyne) Stretch | ||

| ~650 cm⁻¹ | C-Br Stretch | ||

| Mass Spectrometry | m/z | 174/176 | Molecular Ion (M⁺, M⁺+2) |

Note: NMR data is predicted based on established principles as experimental data was not publicly available in the cited literature.[10]

Applications in Synthesis and Drug Development

The bromoheptyl group is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[11] Its ability to act as a linker is particularly valuable in drug design.

-

Antimicrobial Agents: The bromoheptyl chain can be incorporated into molecules to create quaternary ammonium compounds (QACs), which are known for their antimicrobial properties.[4] These cationic compounds interact with negatively charged bacterial membranes, leading to cell disruption.[4]

-

Drug Design Strategy: The introduction of bromine into a potential drug molecule ("bromination") can favorably alter its properties.[12][13] Bromine can participate in "halogen bonds," which are non-covalent interactions that can enhance drug-target binding.[12][13] This modification can lead to increased therapeutic activity and improved metabolic stability.[12][13]

-

Protecting Groups: While not a protecting group itself, the bromoheptyl group can be used to alkylate functional groups that have been protected. In multi-step syntheses, protecting groups are temporarily attached to reactive functional groups to prevent them from reacting under certain conditions.[14][15][16]

Mandatory Visualizations

Diagram 1: Sₙ2 Reaction Pathway

Caption: Sₙ2 nucleophilic substitution mechanism.

Diagram 2: E2 Reaction Pathway

Caption: E2 bimolecular elimination mechanism.

Diagram 3: Experimental Workflow for Synthesis

Caption: General workflow for a nucleophilic substitution.

Experimental Protocols

5.1. Protocol for Sₙ2 Reaction: Synthesis of a Quaternary Ammonium Salt

This protocol is adapted from the synthesis of (E)-8-(4-(4-(diphenylamino)styryl)phenoxy)-N,N,N-trimethyloctan-1-aminium bromide and generalized for a bromoheptyl substrate.[4]

-

Materials:

-

Bromoheptyl-containing substrate (1.0 eq.)

-

Trimethylamine (B31210) (5.0 eq.)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

-

Procedure:

-

In a round-bottomed flask, dissolve the bromoheptyl-containing substrate (1.0 eq.) and trimethylamine (5.0 eq.) in DMF.[4]

-

Heat the reaction mixture to 85°C and stir for 12 hours.[4]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Remove the DMF solvent by rotary evaporation.[4]

-

Add petroleum ether to the residue to precipitate the product.[4]

-

Collect the solid product by filtration and wash with additional petroleum ether.

-

Dry the product under vacuum.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

-

5.2. Protocol for E2 Reaction: Dehydrobromination of a Bromoheptyl Derivative

This protocol outlines general conditions that favor an E2 elimination.

-

Materials:

-

Bromoheptyl-containing substrate (1.0 eq.)

-

Potassium tert-butoxide (t-BuOK, 1.5 eq.)

-

Tert-butanol (solvent)

-

-

Procedure:

-

In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the bromoheptyl-containing substrate in tert-butanol.

-

Add potassium tert-butoxide (t-BuOK) to the solution.

-

Heat the reaction mixture to reflux and stir.

-

Monitor the reaction progress by GC-MS or TLC to observe the formation of the alkene product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene product using column chromatography or distillation.

-

Characterize the product by NMR and IR spectroscopy to confirm the presence of the double bond.

-

References

- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. (E)-8-(4-(4-(Diphenylamino)styryl)phenoxy)-N,N,N-trimethyloctan-1-aminium Bromide [mdpi.com]

- 5. savemyexams.com [savemyexams.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 14. Protective Groups [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Phosphonate Esters as Phosphate Mimics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug design, the phosphate (B84403) group is a ubiquitous and fundamentally important functional moiety. Its transfer, mediated by kinases, and its removal, by phosphatases, govern a vast array of biological processes. However, the inherent instability of the phosphate ester bond to hydrolysis presents significant challenges for researchers aiming to study and manipulate these pathways. Phosphonate (B1237965) esters, characterized by a stable carbon-phosphorus (C-P) bond in place of the more labile oxygen-phosphorus (O-P) bond of phosphates, have emerged as invaluable tools to overcome this limitation.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of phosphonate esters as phosphate mimics in research and drug development.

The Core Principle: Mimicking the Phosphate Group

Phosphonate esters are effective mimics of phosphate esters due to their structural and electronic similarities.[4] The tetrahedral geometry and the ability to engage in similar non-covalent interactions allow them to be recognized by the active sites of many enzymes that naturally bind phosphorylated substrates.[4] The key advantage of phosphonates lies in their enhanced stability against chemical and enzymatic hydrolysis, making them ideal non-hydrolyzable analogs for studying phosphorylation-dependent processes.[1][5]

Synthesis of Phosphonate Esters: Key Methodologies

The synthesis of phosphonate esters is a well-established field in organic chemistry, with the Michaelis-Arbuzov reaction being a cornerstone methodology. This reaction, along with other techniques, provides a versatile toolkit for creating a diverse range of phosphonate-containing molecules.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[6]

Experimental Protocol: Classical Synthesis of Diethyl Benzylphosphonate [7]

Materials:

-

Benzyl (B1604629) bromide

-

Triethyl phosphite

-

Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

TLC plates or NMR spectrometer for reaction monitoring

-

Vacuum distillation apparatus

Procedure:

-

Combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature [7]

This protocol offers a milder alternative to the classical high-temperature method.

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

-

Water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

-

Add zinc bromide to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Synthesis of Phosphotyrosine Mimics: The Case of F₂Pmp

Phosphotyrosine (pTyr) is a critical post-translational modification in many signaling pathways. Phosphonate-based mimics of pTyr, such as 4-(phosphonodifluoromethyl)phenylalanine (F₂Pmp), are invaluable tools for studying these pathways due to their resistance to phosphatases.[1][8][9][10]

Experimental Protocol: Synthesis of Fmoc-Protected F₂Pmp-OH [11]

The synthesis of the Fmoc-protected F₂Pmp building block for solid-phase peptide synthesis is a multi-step process. A key step involves a copper(I) catalyzed reaction.

Materials:

-

Phosphonodifluoromethyl-cadmium bromide

-

Fmoc-Tyr(I)-OTMSE

-

Copper(I) bromide (CuBr)

Procedure:

-

The synthesis is based on the copper(I) catalyzed reaction between phosphonodifluoromethyl-cadmium bromide and Fmoc-Tyr(I)-OTMSE.

-

CuBr has been shown to be a superior catalyst to CuCl for this transformation.

-

The reaction is carried out under optimized conditions to yield the final Fmoc-F₂Pmp-OH product in gram scale.

Applications in Studying Signaling Pathways

Phosphonate esters have been instrumental in dissecting complex signaling pathways by acting as stable probes that can inhibit or mimic the action of their phosphate counterparts.

Inhibition of Phosphatases and Kinases

Phosphatases and kinases are central players in signal transduction. Phosphonate-based molecules can act as competitive inhibitors of these enzymes, allowing researchers to probe their function.[12][13]

Table 1: Inhibitory Activity (IC₅₀) of Phosphonate-Containing Compounds against Various Enzymes

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Aryl-containing phosphonates | (Naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | [12] |

| (Napthy-1-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 | [12] | |

| Various aryl phosphonates | PP-2A | 45-50 | [12] | |

| Geranylated flavonoids | Diplacone | PTP1B | 1.9 ± 0.1 | [12] |

| 3'-O-methyldiplacol | PTP1B | 3.1 ± 0.2 | [12] | |

| 4'-O-methyldiplacone | PTP1B | 4.2 ± 0.3 | [12] | |

| Mimulone | α-glucosidase | 2.5 ± 0.2 | [12] | |

| Oxovanadium(IV) complexes | Compound 1 | PTP1B | 1.98 ± 0.09 | [14] |

| Compound 2 | PTP1B | 2.31 ± 0.11 | [14] | |

| Compound 3 | PTP1B | 3.15 ± 0.14 | [14] | |

| Compound 4 | PTP1B | 4.98 ± 0.21 | [14] | |

| Compound 5 | PTP1B | 6.12 ± 0.29 | [14] |

Experimental Protocol: PTP1B Inhibition Assay using pNPP [12][14][15][16][17]

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT

-

Test compound (phosphonate inhibitor) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution of the test compound at various concentrations in DMSO.

-

In a 96-well plate, add 10 µL of the test compound solution to the appropriate wells. For the control (uninhibited reaction), add 10 µL of DMSO.

-

Add 20 µL of PTP1B enzyme solution (1 µg/mL in assay buffer) to each well.

-

Add 130 µL of assay buffer to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of 4 mM pNPP solution to each well.

-

Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the percentage of PTP1B inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Probing G-Protein Coupled Receptor (GPCR) Signaling

Phosphonate analogs of signaling lipids, such as lysophosphatidic acid (LPA), have been synthesized to investigate GPCR signaling pathways. These non-hydrolyzable mimics can act as selective agonists or antagonists of LPA receptors, providing valuable insights into their function.[7][9][18][19]

Figure 1: LPA phosphonate analogs in GPCR signaling.

Phosphonate Esters in Drug Development

The enhanced stability and improved cell permeability of phosphonate esters make them attractive candidates for drug development, particularly as prodrugs of phosphonic acid-based therapeutics.[4][20][21][22][23]

Prodrug Strategies

Phosphonic acids often have poor oral bioavailability due to their negative charge at physiological pH. Esterification to form a neutral phosphonate ester prodrug can significantly improve their absorption. Once inside the cell, these esters are cleaved by intracellular enzymes to release the active phosphonic acid.[4] Adefovir (B194249) dipivoxil is a classic example of this strategy, where the phosphonate prodrug is metabolized to the active antiviral agent adefovir.[20][21][22][23]

Experimental Protocol: Cellular Uptake and Metabolism of Adefovir Dipivoxil [20][21]

Materials:

-

HepG2 or primary human hepatocytes

-

[¹⁴C]-labeled Adefovir dipivoxil

-

Cell culture medium and supplements

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Scintillation counter

Procedure:

-

Culture HepG2 cells or primary human hepatocytes to confluence in appropriate culture vessels.

-

Incubate the cells with a defined concentration of [¹⁴C]-labeled Adefovir dipivoxil (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract the intracellular metabolites.

-

Analyze the cell lysates using two methods:

-

Total radioactivity: Quantify the total intracellular drug and metabolite levels using a scintillation counter.

-

LC-MS/MS: Separate and quantify the parent prodrug (adefovir dipivoxil), the active drug (adefovir), and its phosphorylated metabolites (adefovir monophosphate and adefovir diphosphate).

-

-

Determine the rate of uptake and the metabolic profile of the prodrug over time.

Figure 2: General workflow of phosphonate prodrug activation.

Advanced Analytical Techniques

The study of phosphonate esters and their interactions with biological systems relies on a range of sophisticated analytical techniques.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphorus-containing compounds. It can be used to monitor the synthesis of phosphonate esters, their hydrolysis, and their binding to enzymes.[4][5][16][24] The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, providing valuable information about the structure and interactions of the phosphonate moiety.

Experimental Protocol: Monitoring Enzyme-Catalyzed Hydrolysis by ³¹P NMR

Materials:

-

Phosphate or phosphonate substrate

-

Enzyme (e.g., alkaline phosphatase)

-

NMR buffer (e.g., Tris-HCl with D₂O)

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Prepare a solution of the substrate in the NMR buffer.

-

Acquire a baseline ³¹P NMR spectrum of the substrate.

-

Initiate the enzymatic reaction by adding a catalytic amount of the enzyme to the NMR tube.

-

Acquire a series of ³¹P NMR spectra over time to monitor the disappearance of the substrate peak and the appearance of the product peak (inorganic phosphate or phosphonic acid).

-

Integrate the peaks at each time point to determine the concentration of substrate and product.

-

Plot the concentration of the product versus time to determine the initial reaction rate.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying the protein targets of phosphonate-based inhibitors and for studying their effects on cellular signaling pathways.[25][26][27][28][29][30][31] Chemical proteomics strategies, using phosphonate-based affinity probes, can be employed to enrich and identify target proteins from complex cellular lysates.

Figure 3: Workflow for identifying protein targets using phosphonate affinity probes.

Conclusion

Phosphonate esters have proven to be versatile and powerful tools in chemical biology and drug discovery. Their ability to act as stable mimics of phosphate esters has enabled researchers to overcome the challenges associated with the lability of the phosphate group, leading to a deeper understanding of phosphorylation-dependent signaling pathways and the development of novel therapeutic agents. The continued development of new synthetic methodologies and advanced analytical techniques will undoubtedly expand the applications of phosphonate esters in unraveling the complexities of biological systems.

References

- 1. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clearsolutionsusa.com [clearsolutionsusa.com]

- 4. benchchem.com [benchchem.com]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Phosphatase-Resistant Analogues of Lysophosphatidic Acid: Agonists Promote Healing, Antagonists and Autotaxin Inhibitors Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleotides for G-Protein Signaling - Jena Bioscience [jenabioscience.com]

- 9. Alkoxymethylenephosphonate analogues of (Lyso) phosphatidic acid stimulate signaling networks coupled to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Alpha-substituted phosphonate analogues of lysophosphatidic acid (LPA) selectively inhibit production and action of LPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. α-Substituted Phosphonate Analogues of Lysophosphatidic Acid (LPA) Selectively Inhibit Production and Action of LPA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scialert.net [scialert.net]

- 22. Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Substrate and Transition State Binding in Alkaline Phosphatase Analyzed by Computation of Oxygen Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. GppNHp, Non-hydrolyzable GTP analog (CAS 64564-03-0) | Abcam [abcam.com]

- 27. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]

- 30. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 7-bromoheptylphosphonate Derivatives: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 7-bromoheptylphosphonate and its derivatives, with a focus on their synthesis, physicochemical properties, and potential applications in medicinal chemistry and materials science. While direct research on derivatives of this compound is limited, this guide extrapolates from closely related ω-bromoalkylphosphonates to present potential synthetic routes and biological activities.

This compound: Core Properties

This compound is a key intermediate for the synthesis of various functionalized phosphonate (B1237965) derivatives. Its bifunctional nature, possessing both a reactive bromo-terminus and a diethyl phosphonate group, allows for a wide range of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄BrO₃P |

| Molecular Weight | 315.18 g/mol |

| CAS Number | 100462-73-5 |

| Appearance | Colorless oil |

| Purity | Typically ≥98% |

Synthesis of ω-Bromoalkylphosphonate Precursors

The synthesis of ω-bromoalkylphosphonates, including this compound, is most commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α,ω-dibromoalkane with a trialkyl phosphite (B83602).[1][2][3][4]

Experimental Protocol: Michaelis-Arbuzov Reaction

A general optimized procedure for the synthesis of diethyl ω-bromoalkylphosphonates is as follows[1]:

Materials:

-

α,ω-dibromoalkane (e.g., 1,7-dibromoheptane)

-

Triethyl phosphite

-

Nitrogen atmosphere

Procedure:

-

Flame-dry all glassware under a nitrogen flow.

-

Connect the reaction flask to a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

-

Pre-heat the α,ω-dibromoalkane (1 equivalent) to 140 °C.

-

Add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a period of 2 hours.

-

Stir the reaction mixture for an additional hour at 140 °C.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Isolate the pure diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.

This optimized protocol, which uses a 1:1 molar ratio of reactants, improves the sustainability of the synthesis by minimizing the excess of the dibromoalkane substrate, which was a drawback in previously reported procedures.[1]

Derivatives of this compound: The KuQuinone Analogs

One of the promising applications of ω-bromoalkylphosphonates is in the synthesis of KuQuinone derivatives. KuQuinones are a class of pentacyclic quinoid compounds with interesting electrochemical and photophysical properties, as well as potential biological activity.[5][6][7]

Synthesis of KuQuinone Phosphonate Esters

KuQuinone derivatives bearing a diethyl phosphonate terminal group can be synthesized via a one-pot reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with an appropriate diethyl ω-bromoalkylphosphonate.[1]

Table 2: Synthesis of KuQuinone Diethyl Phosphonate Derivatives [1]

| Starting Diethyl ω-bromoalkylphosphonate | Resulting KuQuinone Derivative | Yield (%) |

| Diethyl 2-bromoethylphosphonate | KuQ2PO₃Et₂ | 7 |

| Diethyl 3-bromopropylphosphonate | KuQ3PO₃Et₂ | 11 |

| Diethyl 4-bromobutylphosphonate | KuQ4PO₃Et₂ | 9 |